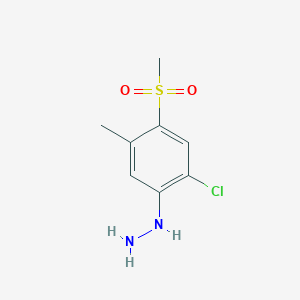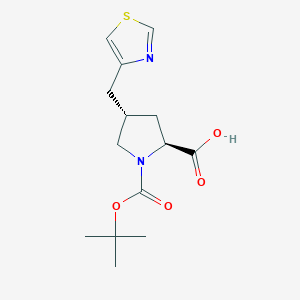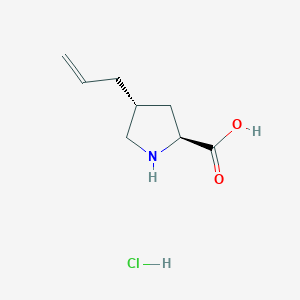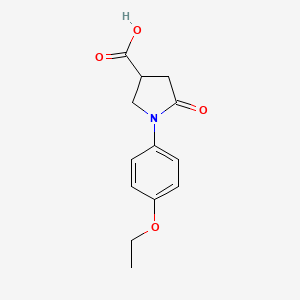
1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound might also have one or more common names.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Aplicaciones Científicas De Investigación
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid
- Application : This compound was synthesized as the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series .
- Method : The synthesis involved a two-step process starting with 1-azido-4-ethoxybenzene, which reacted with ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis .
- Results : The resulting compound was found to predominate in its free acid form in solution, under its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer .
-
Synthesis and Pharmacological Activities of Schiff Bases with Some Transition Metal Complexes
- Application : Schiff bases transition metal complexes have received significant attention for their versatile applications .
- Method : The incorporation of metals to Schiff base ligands is achieved via bonding, enhancing the biological activities of the derivatives .
- Results : These derivatives have displayed a broad range of bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities .
-
Utility of the p-ethoxyphenyl (PEP) Group as a New Protecting Group for the Protection of N1-2-azetidinones
- Application : The p-ethoxyphenyl (PEP) group has been used as a new protecting group for the protection of N1-2-azetidinones .
- Method : The oxidative removal of this group by ceric ammonium nitrate (CAN) yields N-unsubstituted β-lactams .
- Results : This method provides a new way to protect N1-2-azetidinones and to synthesize N-unsubstituted β-lactams .
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry
- Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Method : Numerous studies have been conducted into the synthesis of new oxetane derivatives .
- Results : These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application : This research reports the utility of catalytic protodeboronation of alkyl boronic esters .
- Method : The study involves the use of a catalyst for the protodeboronation of 1, 2 and 3 alkyl boronic esters .
- Results : The research provides insights into the synthetic applications and drawbacks associated with organoboranes .
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It could include toxicity information, recommended protective measures, and procedures for handling spills or leaks.
Direcciones Futuras
This could involve potential applications of the compound that haven’t been fully explored yet, or ways that its synthesis could be improved.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRIZLJBPRXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387777 | |
| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
38160-04-2 | |
| Record name | 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




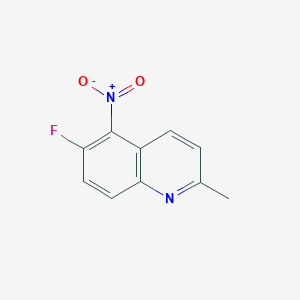
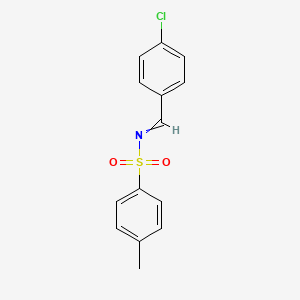
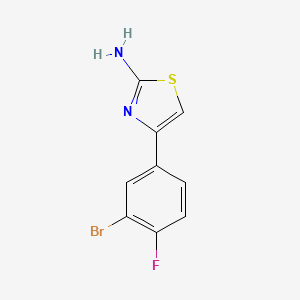
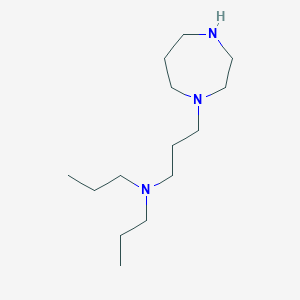

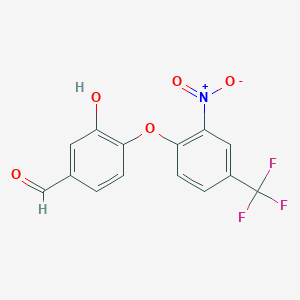
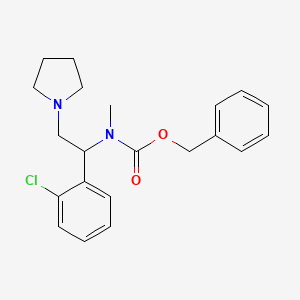
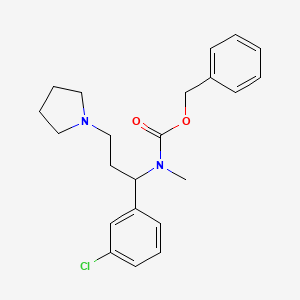

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)
